molecular formula C12H21N3O B11744675 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11744675
M. Wt: 223.31 g/mol
InChI Key: COSVHJZVSCUJJC-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. This substance features a pyrazoline core, a nitrogen-containing heterocycle recognized as a privileged scaffold in drug discovery due to its diverse pharmacological potential . Pyrazoline derivatives are electron-rich heterocycles that have been extensively studied and are known to exhibit a wide spectrum of biological activities, making them a focal point for developing new therapeutic agents . Researchers investigate pyrazoline-based compounds like this for their potential applications across multiple domains. The core pyrazoline structure is associated with a range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . The structural motif is also found in compounds that act as cannabinoid CB1 receptor antagonists, which have been a significant area of research for metabolic disorders . The specific substitution pattern on the pyrazoline ring, such as the methyl and ethyl groups on this molecule, can significantly influence its biological properties and receptor binding affinity, offering a versatile template for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C12H21N3O/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h9,12-13H,3-8H2,1-2H3

InChI Key

COSVHJZVSCUJJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol or a halohydrin in the presence of a strong base.

    Coupling Reaction: The final step involves coupling the pyrazole and oxolane rings via a methylamine linkage. This can be achieved through a nucleophilic substitution reaction where the amine group attacks a suitable electrophile, such as a halomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the oxolane ring, converting it into a diol.

    Substitution: The methylamine linkage can participate in substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Diols derived from the oxolane ring.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The structural features of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine suggest that it may similarly inhibit COX activity, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Properties

Pyrazole compounds have been studied for their antimicrobial activities against various pathogens. The oxolane moiety may enhance interactions with microbial targets, potentially leading to effective antimicrobial agents. However, specific studies on this compound's antimicrobial effects are still needed.

Anticancer Potential

In vitro studies involving related pyrazole compounds have shown promising results in inducing apoptosis in cancer cell lines. The unique structure of this compound could provide similar anticancer activities, warranting further exploration in drug development.

Material Science

The chemical diversity offered by this compound suggests potential applications in material science, particularly in the development of new polymers or coatings that leverage its unique structural properties for enhanced performance.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the potential biological activities associated with this compound:

Compound NameStructural FeaturesNotable Activities
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-aminesThiophene ringAntimicrobial properties
4-(Cyclohexenyl)-3-methylpyrazol-5-aminesDifferent substituents on pyrazoleAnti-inflammatory activity
5-Methylpyrazole derivativesVariations in methylation patternsDiverse biological activities
1-Methylpyrazolo[3,4-b]pyridinePyrazole fused with pyridineAnticancer activities

Inhibition of COX Enzymes

A study on novel pyrazole derivatives indicated effective inhibition of COX enzymes, demonstrating potential as anti-inflammatory agents.

Anticancer Screening

In vitro studies have shown that pyrazole compounds can induce apoptosis in cancer cell lines, suggesting a pathway for further exploration in drug development.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrazole ring is known to interact with metal ions, which can modulate the activity of metalloenzymes. The oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Table 1: Key Structural and Physicochemical Differences
Compound Name Amine Substituent Molecular Formula Molecular Weight CAS Number Purity Source
[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine Oxolan-2-ylmethyl C₁₂H₂₁N₃O ~255–265 Not listed
[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine 3-Methoxyphenethyl C₁₈H₂₆N₃O 311.34 1172946-15-4 95%
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline 3-Methylphenyl C₁₁H₁₃N₃ 187.25 1006449-83-7 95%
(2-Aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine 2-Aminoethyl C₁₀H₁₉N₄ 1006328-51-3
[(1-Ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine 5-Fluorothiophen-2-ylmethyl C₁₀H₁₃FN₃S 1856052-28-2

Key Observations :

  • The oxolan-2-ylmethyl group introduces oxygen-based polarity, likely enhancing solubility compared to aromatic (e.g., 3-methylphenyl) or non-polar (e.g., alkyl) substituents .
  • The 2-aminoethyl variant introduces a primary amine, enabling additional hydrogen bonding or salt formation, which is absent in the target compound .

Pyrazole Core Modifications

  • Benzyl vs. Oxolan Linkage : Benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (C₁₃H₁₇N₃) replaces the THF group with a benzyl moiety, increasing hydrophobicity .
  • Positional Isomerism : The 5-yl pyrazole isomer in benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine may alter electronic distribution compared to the 4-yl isomer in the target compound .

Functional Implications

    Biological Activity

    [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a synthetic compound with potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound features a pyrazole moiety linked to an oxolane group, which contributes to its unique biological profile. The molecular formula is C12H16N4C_{12}H_{16}N_4 and it has a molecular weight of 220.28 g/mol.

    PropertyValue
    Molecular FormulaC₁₂H₁₆N₄
    Molecular Weight220.28 g/mol
    IUPAC NameThis compound

    The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole ring is known for its ability to modulate enzyme activity, while the oxolane structure may enhance solubility and bioavailability.

    Key Mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
    • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with inflammation and cell proliferation.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    Antimicrobial Activity

    Studies have shown that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar in structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

    Antitumor Activity

    Preliminary research suggests that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. In vitro studies have indicated that it can inhibit the growth of specific cancer cell lines.

    Anti-inflammatory Effects

    The compound has been evaluated for its anti-inflammatory potential. It may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

    Case Studies and Research Findings

    Several studies have been conducted to assess the biological activity of similar pyrazole derivatives:

    • Antimicrobial Efficacy : A study published in 2023 evaluated a series of pyrazole derivatives against pathogenic bacteria and fungi, revealing that certain modifications enhanced their antimicrobial potency significantly .
    • Antitumor Evaluation : Research conducted on related compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
    • Inflammation Studies : A recent investigation focused on the anti-inflammatory effects of pyrazole derivatives, indicating that they could effectively reduce inflammation markers in animal models .

    Q & A

    Q. What are the key considerations for synthesizing [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine?

    The synthesis typically involves multi-step protocols:

    • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (ethanol, 70–80°C) .
    • Step 2 : Alkylation of the pyrazole nitrogen using ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .
    • Step 3 : Mannich-type reactions or nucleophilic substitution to introduce the oxolane (tetrahydrofuran) moiety. For example, reacting the pyrazole intermediate with oxolane-2-carbaldehyde in the presence of formaldehyde and morpholine .
      Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 for amine-aldehyde coupling) to minimize side products .

    Q. Which spectroscopic methods are most effective for characterizing this compound?

    • NMR Spectroscopy :
      • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (pyrazole CH₃), and δ 3.5–4.0 ppm (oxolane CH₂) confirm substituent positions .
      • ¹³C NMR : Signals at ~150 ppm (pyrazole C=N) and ~70 ppm (oxolane C-O) validate structural integrity .
    • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 251.1753 for C₁₂H₂₁N₃O⁺) ensures molecular formula accuracy .
    • IR Spectroscopy : Absorbance at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C in oxolane) .

    Q. How can reaction conditions be optimized for higher yields?

    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
    • Catalysts : Use of Cu(I) catalysts (e.g., CuBr) in Ullmann-type couplings improves efficiency for aryl-amine bonds .
    • Temperature : Controlled heating (60–80°C) minimizes decomposition of thermally labile intermediates .

    Advanced Research Questions

    Q. How can contradictions in spectroscopic data be resolved during structural validation?

    • 2D NMR Techniques :
      • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity between the pyrazole and oxolane moieties .
      • NOESY : Detect spatial proximity of ethyl and methyl groups to rule out regioisomeric impurities .
    • X-ray Crystallography : Resolve ambiguous peaks by determining the crystal structure (e.g., SHELX refinement ).
    • Comparative Analysis : Cross-reference with analogous compounds (e.g., [(4-methoxyphenyl)methyl] derivatives) to identify anomalous shifts .

    Q. What computational methods are suitable for studying its interactions with biological targets?

    • Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (PDB ID: 6K6) to predict binding affinity (ΔG ≤ -8 kcal/mol) .
    • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess conformational flexibility .
    • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity using Hammett constants (σ) .

    Q. How can biological activity be systematically assessed in enzyme inhibition assays?

    • Kinase Inhibition :
      • Protocol : Incubate with recombinant kinases (e.g., EGFR) at 10 µM concentration. Measure IC₅₀ via ADP-Glo™ assay .
      • Controls : Use staurosporine (positive control) and DMSO (negative control).
    • Cytotoxicity Screening :
      • MTT Assay : Test on cancer cell lines (e.g., HeLa) at 1–100 µM. Calculate EC₅₀ using nonlinear regression .

    Q. What are the challenges in resolving its crystal structure via X-ray diffraction?

    • Crystal Growth : Slow evaporation from ethanol/water (7:3) at 4°C improves crystal quality .
    • Twinned Data : Use SHELXD for structure solution and Olex2 for refinement to handle pseudo-merohedral twinning .
    • Disorder Modeling : Apply PART instructions in SHELXL to model disordered ethyl/oxolane groups .

    Q. How does structural variation among analogs affect pharmacological properties?

    CompoundStructural VariationKey Impact
    [(4-Methoxyphenyl)methyl] analogMethoxy substituent↑ Lipophilicity (logP +0.5)
    [(1-Methylpyrazol-3-yl)methyl] analogPyrazole ring positionAlters H-bonding with targets
    Morpholine-containing analogMorpholine vs. oxolane↑ Solubility (aqueous solubility +30%)

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